This compound can be classified as a spirocyclic amine derivative due to its spiro structure and the presence of nitrogen atoms within the ring system. The hemioxalate form indicates that it is a salt or ester derived from oxalic acid. Its synthesis and characterization have been explored in scientific literature, particularly in studies focusing on its biological activity and potential therapeutic applications .
The synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate features:
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate can participate in various chemical reactions:
The mechanism by which tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate exerts its effects is primarily through interaction with specific molecular targets:
The physical and chemical properties of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate include:
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate has several potential scientific applications:
The exploration of this compound's interactions at the molecular level continues to expand its potential uses across various scientific disciplines, including pharmacology and materials science .
Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate is a chemically protected derivative of the 1,7-diazaspiro[3.5]nonane scaffold, where the tert-butoxycarbonyl (Boc) group shields one nitrogen atom while the hemioxalate salt enhances crystallinity and stability. This compound bridges fundamental organic synthesis and applied medicinal chemistry, serving as a pivotal precursor for N-heterocyclic frameworks prevalent in bioactive molecules. Its systematic name reflects the spirocyclic architecture—a fusion of azetidine and piperidine rings via a central quaternary carbon—that imposes three-dimensional rigidity, a sought-after property in drug design for modulating target engagement and pharmacokinetics [1] [3] [8].
Table 1: Core Identifiers and Properties of Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate Hemioxalate
Property | Value | Source/Reference |
---|---|---|
CAS Number (hemioxalate) | 1523617-82-4; 1180112-42-8 | [1] [2] |
Molecular Formula | C₁₄H₂₄N₂O₆ (hemioxalate salt) | [2] [6] |
Molecular Weight | 316.35 g/mol | [2] |
Purity | ≥97% | [1] [3] |
Storage Conditions | 2–8°C, sealed, dry, dark place | [1] [3] |
Physical Form | Solid | [3] |
The 1,7-diazaspiro[3.5]nonane core exemplifies spirocyclic heterocycles—a structural motif gaining prominence for its ability to improve metabolic stability and binding specificity in pharmaceuticals. Unlike planar bicyclic systems, the spiro[3.5]nonane framework exhibits inherent three-dimensionality, with the azetidine-piperidine fusion restricting conformational flexibility. This reduces entropic penalties upon target binding, enhancing ligand efficiency [3] [8]. The Boc-protected variant (without the salt) serves as a synthetic linchpin due to:
The Boc-hemioxalate dual-functionality in this compound addresses key synthetic and practical challenges:
Table 2: Comparative Analysis of Boc-Protected Diazaspiro[3.5]nonane Derivatives
Property | Tert-butyl 1,7-Diazaspiro[3.5]nonane-7-carboxylate (Free Base) | Hemioxalate Salt |
---|---|---|
Molecular Weight | 226.32 g/mol | 316.35 g/mol |
Stability | Prone to decomposition; requires cold storage | Enhanced; stable at 2–8°C |
Handling Characteristics | Oily residue, difficult to purify | Crystalline solid |
Key Applications | In-situ intermediate for salt formation | Long-term storage, shipping |
Commercial Availability | Limited (e.g., Ambeed, 97%) | Widely cataloged |
Despite its utility, significant challenges persist in the deployment of this scaffold:
Table 3: Key Unmet Needs and Research Directions
Challenge | Current Status | Research Priority |
---|---|---|
Synthetic Efficiency | 3–5 steps; 40–60% overall yield | Catalytic cyclization methods |
Scalability | Gram-scale; $280–1400/5g | Continuous flow synthesis |
Derivatization Selectivity | N1 vs. N7 control requires protecting groups | Directed metalation strategies |
Structural Characterization | Limited XRD data on hemioxalate polymorphs | Polymorph screening |
Future research must prioritize atom-economical syntheses (e.g., catalytic spirocyclization), chemo-predictive models for regioselectivity, and cost-reduction via streamlined processes to unlock broader pharmaceutical applicability of this structurally unique scaffold.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8